Esculentin-2SN1
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GIFSLFKAGAKFFGKNLLKEAGKAGAEHLACKAANQC |
Origin of Product |
United States |
Structure Activity Relationships Sar and Peptide Engineering of Esculentin 2sn1
Influence of Amino Acid Sequence on Biological Activities
The primary amino acid sequence of an antimicrobial peptide is the fundamental determinant of its biological activity. In the case of Esculentin-2SN1 and its relatives, the specific arrangement of amino acids dictates their interaction with microbial membranes and subsequent antimicrobial action. nih.govpensoft.net
The esculentin (B142307) family of peptides, to which this compound belongs, generally consists of 46 amino acids. nih.gov A notable characteristic of these peptides is the presence of a C-terminal heptapeptide (B1575542) ring, stabilized by a disulfide bridge, which has been shown to be important for their biological activities. nih.govnih.gov
Role of Peptide Charge, Hydrophobicity, and Amphipathicity in Efficacy
The efficacy of this compound as an antimicrobial agent is intrinsically linked to three key physicochemical properties: its net positive charge, hydrophobicity, and amphipathicity. imrpress.comnih.gov These characteristics govern the peptide's initial electrostatic attraction to negatively charged bacterial membranes and its subsequent insertion into and disruption of the lipid bilayer.
A net positive charge is a common feature of many antimicrobial peptides, facilitating their initial interaction with the anionic components of microbial cell membranes. imrpress.comnih.gov This electrostatic attraction is a crucial first step in their mechanism of action. Increasing the positive charge of AMPs, often through the substitution or addition of cationic residues like lysine (B10760008) or arginine, has been shown to enhance antimicrobial activity. mdpi.com However, an excessive increase in charge can sometimes lead to increased toxicity towards host cells. nih.gov
Hydrophobicity, defined by the proportion of nonpolar amino acids, is another critical factor. nih.govmdpi.com A sufficient level of hydrophobicity allows the peptide to partition into the hydrophobic core of the bacterial membrane, a key step in membrane permeabilization. mdpi.com The balance between charge and hydrophobicity is delicate; while increased hydrophobicity can enhance antimicrobial potency, it can also lead to higher hemolytic activity. mdpi.com
Perhaps the most critical property is amphipathicity, which refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's secondary structure. imrpress.comnih.gov When this compound interacts with a membrane, it is believed to fold into an amphipathic alpha-helix. nih.govnih.gov This structure presents a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic, positively charged face that remains in contact with the lipid head groups and the aqueous environment. This amphipathic nature is fundamental to the formation of pores or other membrane-destabilizing structures that lead to cell death. pensoft.netnih.gov The interplay of these three properties is complex, and optimizing one often requires careful consideration of the others to achieve a balance of high efficacy and low toxicity. nih.govmdpi.com
Impact of Secondary and Tertiary Structures (e.g., Alpha-Helical Content) on Functionality
The biological function of this compound is critically dependent on its ability to adopt specific secondary and tertiary structures, most notably an alpha-helical conformation, upon interaction with microbial membranes. nih.govnih.gov In an aqueous solution, many antimicrobial peptides, likely including this compound, exist in a random coil state. However, in the presence of a membrane-mimicking environment, they fold into well-defined structures. nih.gov
For many esculentin peptides, the formation of an amphipathic alpha-helix is a prerequisite for their antimicrobial activity. nih.govnih.gov This helical structure positions hydrophobic amino acid side chains to interact with the lipid acyl chains of the bacterial membrane, while the hydrophilic and cationic residues interact with the polar head groups and the surrounding aqueous environment. nih.gov This arrangement is essential for the peptide's ability to disrupt membrane integrity. nih.govnih.gov
Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides like this compound. nih.govuam.es Studies on related peptides have shown that the degree of alpha-helical content can correlate with antimicrobial potency. nih.gov For instance, modifications that enhance the stability of the alpha-helical conformation can lead to increased activity. nih.gov
Rational Design Strategies for Enhanced Potency and Stability
Rational design strategies are being employed to overcome the inherent limitations of natural antimicrobial peptides like this compound, such as susceptibility to proteolysis and potential toxicity. nih.govnih.gov These approaches aim to create analogues with enhanced potency, greater stability, and improved therapeutic profiles.
Amino Acid Substitutions (e.g., D-amino acids) and Their Effects on Proteolytic Resistance and Activity
One of the most effective strategies to enhance the stability of peptides against enzymatic degradation is the substitution of L-amino acids with their non-natural D-enantiomers. nih.govfrontiersin.org Proteases, the enzymes responsible for breaking down peptides, are stereospecific and generally recognize only L-amino acids. By incorporating D-amino acids at specific positions, the peptide becomes less susceptible to proteolytic cleavage, thereby increasing its biological half-life. nih.govfrontiersin.org
Studies on derivatives of the related Esculentin-1a have shown that replacing certain L-amino acids with D-amino acids can significantly increase resistance to degradation by proteases found in human serum and those secreted by bacteria. nih.gov For example, an analogue of Esculentin-1a(1-21) with two D-amino acid substitutions was found to be more stable than the all-L-amino acid parent peptide. nih.gov
However, such substitutions can also impact the peptide's biological activity and structure. The introduction of D-amino acids can sometimes lead to a reduction in alpha-helical content, which may alter the peptide's antimicrobial potency or its toxicity profile. rcsb.org Finding the right balance between enhanced stability and retained or improved activity is a key challenge in this design strategy. nih.govnih.gov
Table 1: Effects of D-amino Acid Substitution on a Related Esculentin Peptide Analogue
| Peptide Analogue | Key Modification | Effect on Proteolytic Resistance | Effect on Antimicrobial Activity | Effect on Cytotoxicity |
|---|---|---|---|---|
| Esc(1-21)-1c | Substitution of L-Leu14 and L-Ser17 with D-amino acids | Increased resistance to proteolytic degradation nih.gov | Slightly lower activity against planktonic P. aeruginosa, but higher activity against its sessile form nih.gov | Lower cytotoxicity against mammalian cells nih.gov |
Peptide Truncations and Fragment Analysis
Peptide truncation, or the synthesis of shorter versions of a peptide, is a valuable tool in structure-activity relationship studies. pensoft.netfrontiersin.org By creating and testing various fragments of this compound, researchers can identify the minimal sequence required for antimicrobial activity. This approach can lead to the development of smaller, more cost-effective peptides that retain the desired biological properties. imrpress.com
Truncation can also help in dissecting the different functions of a peptide. By removing specific domains, it is possible to separate antimicrobial activity from other properties like toxicity. The goal is to design a truncated analogue that is potent against microbes but has minimal adverse effects on host cells. nih.gov This strategy not only aids in understanding the fundamental biology of the peptide but also paves the way for creating more targeted and safer therapeutic agents. frontiersin.org
C-terminal Modifications (e.g., Amidation)
A common post-translational modification found in many naturally occurring antimicrobial peptides is C-terminal amidation. nih.gov This involves the replacement of the C-terminal carboxyl group with an amide group. This seemingly minor change can have a profound impact on the peptide's biological activity and stability. nih.govcore.ac.uk
C-terminal amidation removes the negative charge of the carboxyl group, thereby increasing the net positive charge of the peptide. core.ac.uk This can enhance the initial electrostatic interaction with the negatively charged bacterial membrane, often leading to increased antimicrobial potency. nih.govcore.ac.uk Studies on various AMPs have demonstrated that amidation is frequently essential for their full antimicrobial effect. nih.gov
Furthermore, amidation can also increase the peptide's resistance to carboxypeptidases, a class of proteases that degrade peptides from the C-terminus. This enhanced stability can prolong the peptide's active lifespan in a biological environment. core.ac.uk The presence of an amidated C-terminus is a common feature in many ranid frog antimicrobial peptides and is considered a key structural element for their function. nih.govresearchgate.net
Methods for Synthesis and Characterization in Research
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
The primary method for producing Esculentin-2SN1 and other peptides for research purposes is Solid-Phase Peptide Synthesis (SPPS) . bachem.com This technique, a cornerstone of peptide chemistry, allows for the controlled, stepwise assembly of amino acids into a specific sequence. bachem.comsigmaaldrich.com
The process begins with the C-terminal amino acid of the desired peptide (in this case, cysteine) being anchored to an insoluble polymer support, often referred to as a resin. bachem.compeptide.com The synthesis then proceeds by sequentially adding the subsequent amino acids. Each cycle of addition involves three main steps:
Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a chemical agent like piperidine (B6355638) in Fmoc-based chemistry. bachem.compeptide.com
Coupling: The next N-protected amino acid in the sequence is activated and then added, forming a peptide bond with the newly exposed amino group of the growing chain. bachem.com
Washing: After each step, the solid support is thoroughly washed to remove excess reagents and soluble by-products, which simplifies the purification process significantly. bachem.com
This cycle is repeated until the entire 20-amino acid sequence of this compound is assembled. creative-peptides.com Once the synthesis is complete, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), which also removes any permanent protecting groups from the amino acid side chains. peptide.comnih.gov This method is highly efficient and can be automated, facilitating the rapid production of peptides for research. nih.gov
Analytical and Structural Characterization Techniques
Following synthesis, a series of analytical methods are employed to purify the crude peptide and verify its identity and structural integrity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical tool for verifying the successful synthesis of this compound. nih.govbiomerieux.com This technique accurately determines the molecular weight of the peptide. mdpi.com In this process, the peptide sample is mixed with a matrix material and applied to a sample plate. A pulsed laser irradiates the sample, causing the peptide to desorb and ionize. mdpi.com These ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is directly related to their mass-to-charge ratio. mdpi.comamericanpharmaceuticalreview.com This allows researchers to confirm that the synthesized peptide has the correct molecular mass corresponding to its amino acid sequence, ensuring no unintended modifications or deletions occurred during synthesis. nih.govnih.gov
To obtain a highly pure sample of this compound, High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is the standard purification method. nih.govhplc.eursc.org RP-HPLC separates peptides based on their hydrophobicity. scispace.com The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (like C18). hplc.eu A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. hplc.eu Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, like this compound, are retained longer and elute at higher organic solvent concentrations. hplc.euscispace.com This technique is highly effective at separating the target peptide from impurities and truncated sequences, yielding a product of high purity essential for biological assays. kromasil.comnih.gov
To understand the three-dimensional structure of this compound, which is crucial for its biological function, researchers use spectroscopic methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and valuable technique for determining the secondary structure of peptides in solution. nih.govlibretexts.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides a characteristic signature for different secondary structures. researchgate.net For instance, α-helical structures, common in antimicrobial peptides, typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. libretexts.org By analyzing the CD spectrum of this compound, often in membrane-mimicking environments like trifluoroethanol (TFE) or lipid micelles, researchers can estimate the percentage of α-helix, β-sheet, and random coil conformations. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution, atom-level information about the peptide's three-dimensional structure and its interactions with other molecules. aocs.orgyoutube.com Techniques like Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) can be used to study the peptide's conformation when bound to a larger molecule, such as a bacterial membrane component like lipopolysaccharide (LPS). nih.gov While in an aqueous solution, a peptide might be unstructured (random coil), NMR studies have shown that related esculentin (B142307) peptides adopt a defined amphipathic α-helical conformation upon interacting with membrane-mimicking environments. nih.govnih.gov This structural change is often a key aspect of their mechanism of action. nih.gov
Chromatographic Purification (e.g., HPLC)
Biological Activity Assays in Research Settings
To quantify the antimicrobial efficacy of this compound, standardized in vitro assays are conducted.
The Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are fundamental measures of a compound's antimicrobial activity. nih.gov
Minimal Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. nih.govmicrobe-investigations.com It is typically determined using a broth microdilution method. microbe-investigations.comprotocols.io In this assay, a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial twofold dilutions of this compound. nih.govprotocols.io After incubation (e.g., 18-24 hours at 37°C), the wells are visually inspected for turbidity, which indicates bacterial growth. nih.gov The lowest concentration of the peptide that maintains a clear well is recorded as the MIC. protocols.iocore.ac.uk
Minimal Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.commicrochemlab.com To determine the MBC, an aliquot from the clear wells of the MIC test (those at and above the MIC) is plated onto an antibiotic-free agar (B569324) medium. microchemlab.comnih.gov After further incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest peptide concentration that results in a 99.9% or greater reduction in the initial bacterial count. creative-diagnostics.commdpi.com The ratio of MBC to MIC can provide insight into whether a compound is primarily bactericidal (killing bacteria) or bacteriostatic (inhibiting growth), with a ratio of ≤4 often indicating bactericidal activity. mdpi.com
Below are tables representing typical data formats for MIC and MBC findings from research studies.
Table 1: Example Minimal Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Escherichia coli ATCC 25922 | 8 | 3.5 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 7.0 |
| Staphylococcus aureus ATCC 29213 | 4 | 1.75 |
| Klebsiella pneumoniae ATCC 13883 | 16 | 7.0 |
Note: Data is illustrative and based on typical findings for similar antimicrobial peptides.
Table 2: Example Minimal Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | MBC (µg/mL) | MBC (µM) | MBC/MIC Ratio |
| Escherichia coli ATCC 25922 | 16 | 7.0 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 32 | 14.0 | 2 |
| Staphylococcus aureus ATCC 29213 | 8 | 3.5 | 2 |
| Klebsiella pneumoniae ATCC 13883 | 32 | 14.0 | 2 |
Note: Data is illustrative and based on typical findings for similar antimicrobial peptides.
Biofilm Inhibition and Eradication Assays
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously difficult to treat with conventional antibiotics nih.govnih.gov. Assays to determine the efficacy of peptides like Esculentin(1-21) against biofilms focus on two distinct goals: inhibiting the initial formation of the biofilm and eradicating a pre-formed, mature biofilm.
Standard research methodologies typically employ microtiter plate assays. To assess biofilm inhibition , bacteria are cultured in multi-well plates in the presence of varying concentrations of the peptide, and the plates are incubated to allow for biofilm growth mdpi.com. To measure biofilm eradication , the biofilm is first allowed to form and mature over a period (e.g., 24 hours) before being treated with the peptide mdpi.comfrontiersin.org.
The quantity of the remaining biofilm is commonly measured using Crystal Violet staining, which binds to the polysaccharide matrix and allows for the quantification of total biofilm biomass via spectrophotometry mdpi.comunil.ch. The viability of the bacteria within the biofilm is determined using metabolic assays, such as those involving the reduction of Resazurin or MTT, or by physically removing the biofilm, homogenizing it, and counting the viable bacterial cells (Colony Forming Units, CFU) unil.chuniroma1.it.
Research on Esculentin(1-21) has demonstrated its potent activity against biofilms of significant pathogens. At sub-inhibitory concentrations, it can effectively prevent the formation of biofilms by Escherichia coli O157:H7 nih.govnih.gov. Furthermore, it shows robust activity against mature biofilms of Pseudomonas aeruginosa and Acinetobacter baumannii, killing over 50% of biofilm cells at concentrations of 4x to 8x its minimum inhibitory concentration (MIC) mdpi.com. Notably, this anti-biofilm activity is largely retained in acidic conditions (pH 6.5), which mimics the environment of certain chronic infections, such as those in the lungs of cystic fibrosis patients mdpi.com. The combination of Esculentin(1-21) with certain essential oils has also been shown to have a synergistic effect, enhancing its ability to inhibit biofilm formation mdpi.com.
Table 1: Research Findings on Biofilm Inhibition and Eradication by Esculentin Peptides
| Peptide | Target Organism | Assay Type | Effective Concentration | Key Research Finding | Citation(s) |
|---|---|---|---|---|---|
| Esculentin(1-21) | Escherichia coli O157:H7 | Inhibition | ½ MIC (2 µM) | Significantly reduced biofilm formation without affecting planktonic growth. | mdpi.comnih.govnih.gov |
| Esculentin(1-21) | Pseudomonas aeruginosa ATCC 27853 | Eradication | ½ MIC to 8x MIC | Caused >50% killing of cells in pre-formed biofilms. | mdpi.com |
| Esculentin(1-21) | Acinetobacter baumannii | Eradication | 4x to 8x MIC | Killed >50% of cells in pre-formed biofilms; activity enhanced at pH 6.5. | mdpi.com |
| Esculentin(1-18) | Escherichia coli O157:H7 | Inhibition | ½ MIC (16 µM) | Reduced biofilm formation at sub-inhibitory concentrations. | nih.govnih.gov |
Cell-Based Assays for Cellular Response and Viability (excluding human clinical studies)
Evaluating the effect of a potential therapeutic peptide on host cells is a critical step in preclinical research. Cell-based assays are used to determine a compound's cytotoxicity and to investigate its influence on specific cellular behaviors like migration and signaling, which are relevant to processes such as wound healing nih.govplos.org.
Cell viability is commonly quantified using metabolic assays. The MTT assay, for example, measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals nih.govresearchgate.net. The amount of formazan produced is proportional to the number of viable, metabolically active cells nih.govplos.org. Other assays can measure membrane integrity or ATP content to assess cell health promega.com.
Beyond simple viability, other assays explore specific cellular responses. In vitro "scratch" or wound healing assays are used to measure the ability of a peptide to stimulate cell migration. In this method, a gap is created in a confluent monolayer of cells (e.g., keratinocytes or epithelial cells), and the rate at which cells migrate to close the gap is monitored over time in the presence or absence of the peptide plos.orgsemanticscholar.org. To understand the mechanisms behind these responses, researchers can use techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to measure the activation of specific signaling proteins, such as the phosphorylation of STAT3, which is involved in cell migration plos.org.
Studies on Esculentin(1-21) have shown it to have low toxicity against various mammalian cell lines at concentrations where it is effective against bacteria. For instance, it did not reduce the viability of human keratinocytes (HaCaT cells) or bronchial epithelial cells (wt-CFBE and ΔF508-CFBE) at concentrations up to 64 µM over short incubation periods nih.govplos.org. In studies using the eukaryotic model organism Saccharomyces cerevisiae, a 25 µM concentration of Esculentin(1-21) induced a temporary growth arrest rather than cell death core.ac.ukresearchgate.net.
Remarkably, Esculentin(1-21) was found to actively promote the migration of human keratinocytes and bronchial epithelial cells, suggesting a potential role in wound repair nih.govplos.org. This migratory effect was found to be dependent on the activation of the Epidermal Growth Factor Receptor (EGFR) and involved the phosphorylation of the STAT3 signaling protein plos.orgresearchgate.net.
Table 2: Research Findings from Cell-Based Assays for Esculentin(1-21)
| Assay Type | Cell Line / Organism | Peptide Concentration | Cellular Response / Viability | Citation(s) |
|---|---|---|---|---|
| Viability (MTT) | Human Keratinocytes (HaCaT) | Up to 4 µM (24h) | No significant effect on cell viability. | plos.orgresearchgate.net |
| Viability (MTT) | Human Bronchial Epithelial (wt-CFBE, ΔF508-CFBE) | Up to 64 µM (2h) | No toxicity observed; >70% viability maintained. | nih.gov |
| Viability & Growth Rate | Saccharomyces cerevisiae (Yeast) | 25 µM | Induced reversible cell growth arrest instead of cell death. | core.ac.ukresearchgate.net |
| Viability & Growth Rate | Saccharomyces cerevisiae (Yeast) | 100 µM | Resulted in ~50% cell death after 3 hours. | core.ac.ukresearchgate.net |
| Cell Migration (Wound Healing Assay) | Human Keratinocytes (HaCaT) | 0.025 - 4 µM | Significantly stimulated cell migration to close the wound gap. | plos.orgsemanticscholar.org |
| Cell Migration (Wound Healing Assay) | Human Bronchial Epithelial (wt-CFBE) | 10 µM | Promoted cell migration, suggesting wound healing properties. | nih.gov |
Animal Models for Preclinical Efficacy Evaluation (e.g., Mice Studies)
Animal models are indispensable for evaluating the in vivo efficacy of novel antimicrobial compounds before they can be considered for human trials. plos.orgembopress.org Murine (mouse) models are frequently used to simulate human infections, allowing researchers to assess a drug's ability to reduce bacterial load and improve survival in a living system nih.govresearchgate.net.
For systemic infections, a sepsis model can be created by introducing a pathogen, such as P. aeruginosa, directly into the bloodstream or peritoneal cavity of the mice uniroma1.it. To specifically study the direct antimicrobial effect of a peptide rather than the host's immune response, researchers may use neutropenic mice, in which the number of neutrophils (a key immune cell) has been depleted uniroma1.it. For localized infections, models such as induced bacterial pneumonia (lung infection) or keratitis (corneal infection) are employed mdpi.comresearchgate.net. Efficacy is typically measured by monitoring the survival rate of the animals over time or by quantifying the bacterial burden in specific organs (e.g., lungs, eyes) at the end of the experiment uniroma1.itmdpi.com.
In vivo studies have demonstrated the protective effects of esculentin peptides in various mouse models. Esculentin(1-21) was shown to significantly prolong the survival of neutropenic mice with P. aeruginosa-induced sepsis uniroma1.it. A more stable derivative, the diastereomer Esc(1-21)-1c, was particularly effective in a mouse model of acute P. aeruginosa lung infection, causing a significant reduction in the lung bacterial burden 24 hours after infection mdpi.com. This same diastereomer was also effective in treating P. aeruginosa keratitis in a mouse model, where it not only cleared the infection but also promoted the healing of the cornea researchgate.net.
Table 3: Research Findings from Preclinical Animal Models for Esculentin Peptides
| Peptide | Animal Model | Infection Type | Pathogen | Key Preclinical Outcome | Citation(s) |
|---|---|---|---|---|---|
| Esculentin(1-21) | Neutropenic Mice | Sepsis (Intraperitoneal) | Pseudomonas aeruginosa | Significantly prolonged animal survival compared to untreated controls. | uniroma1.it |
| Esculentin(1-21) | Mice | Lung Infection (Intratracheal) | Pseudomonas aeruginosa | Prolonged animal survival. | uniroma1.it |
| Esc(1-21)-1c (diastereomer) | C57BL/6 Mice | Acute Lung Infection | Pseudomonas aeruginosa | Produced a 2-log10 reduction in the lung bacterial burden 24h post-infection. | mdpi.comresearchgate.net |
Future Perspectives and Research Challenges
Optimization of Peptidic Scaffolds for Specific Biological Applications
A significant frontier in the study of Esculentin-2SN1 involves the optimization of its native peptide structure to enhance its biological activities and stability. Currently, specific research on modifying the this compound scaffold is limited, presenting a considerable challenge and opportunity for peptide chemists and biologists. Future research should focus on creating analogues of this compound to improve its efficacy and specificity.
Drawing parallels from research on other related peptides, such as Esculentin-1a, provides a roadmap for these future investigations. nih.govnih.gov Strategies for optimizing this compound could include:
Amino Acid Substitution: Systematically replacing specific amino acids in the this compound sequence. For instance, incorporating non-coded amino acids like D-amino acids could be explored to enhance resistance to proteolytic degradation, a common limitation of natural peptides. nih.gov Research on derivatives of Esculentin-1a has shown that such substitutions can modulate activity against specific bacterial strains and alter cytotoxicity. nih.govuniroma1.it
Truncation and Hybridization: Creating shorter, active fragments of this compound could lead to more cost-effective synthesis while retaining biological function. imrpress.com Furthermore, designing hybrid peptides that combine the active domain of this compound with sequences from other potent antimicrobial peptides (AMPs), such as melittin (B549807), could generate novel molecules with superior antimicrobial properties. pensoft.net
These optimization strategies are essential for developing robust this compound-based molecules tailored for specific research targets, a key challenge in translating natural peptides into effective research tools.
Exploration of Synergistic Effects with Other Research Agents
Another critical area for future research is investigating the potential synergistic interactions between this compound and other agents. The combination of AMPs with conventional antibiotics or other compounds can enhance antimicrobial efficacy and potentially lower the concentrations required for each agent, a strategy that has been successfully demonstrated for other AMPs. nih.govbiointerfaceresearch.comfrontiersin.org
Currently, there is a lack of published studies on the synergistic effects of this compound. Future research endeavors should address this gap by exploring combinations with:
Conventional Antibiotics: Studies on closely related peptides, like derivatives of Esculentin-1a, have shown synergistic activity when combined with antibiotics against pathogenic bacteria. mdpi.com A key research challenge will be to conduct systematic screening of this compound with a panel of antibiotics (e.g., rifampicin, levofloxacin, chloramphenicol) against clinically relevant bacterial strains. pensoft.net
Natural Compounds: The synergistic potential of this compound with natural products, such as essential oils, is an unexplored avenue. Research on Esculentin-1a derivatives has demonstrated that such combinations can be effective against food-borne pathogens like Escherichia coli O157:H7. mdpi.com
Investigating these combinations is a vital step toward understanding how this compound could be used in more complex biological systems and represents a significant challenge in antimicrobial research.
Advanced Delivery Systems for Targeted Research Applications
The effective application of peptide-based agents like this compound is often hindered by challenges related to delivery, stability, and bioavailability. nih.govnih.gov Developing advanced delivery systems is crucial for overcoming these limitations and ensuring the peptide reaches its target site in an active form.
Research into delivery systems specifically for this compound has not yet been reported, highlighting a major gap and a future research imperative. Drawing inspiration from work on other esculentin (B142307) peptides, future studies could focus on: nih.govmdpi.com
Nanoparticle Conjugation: Encapsulating or conjugating this compound to nanoparticles offers a promising strategy. For example, derivatives of Esculentin-1a have been successfully encapsulated in poly(lactic-co-glycolic) acid (PLGA) nanoparticles, which can protect the peptide from degradation and facilitate targeted delivery. nih.govmdpi.com Similar approaches using gold nanoparticles have also been shown to enhance the activity of Esculentin-1a derivatives against both planktonic and biofilm forms of bacteria. nih.govuniroma1.it
Hydrogel Formulations: For potential topical applications, formulating this compound into hydrogels could provide a system for sustained release. Some AMPs can self-assemble into hydrogels, offering a delivery vehicle with inherent antimicrobial properties. frontiersin.org
The primary research challenge lies in designing and testing these delivery systems to ensure they are biocompatible and effectively release the peptide at the desired target, thereby maximizing its potential for specific research applications. preprints.orgwiley.com
Computational Approaches in Peptide Design and Mechanistic Prediction
Computational tools are becoming indispensable in peptide research, offering powerful methods for designing novel peptides and predicting their mechanisms of action. nih.gov The application of these approaches to this compound is a significant future perspective that could accelerate its development.
The research challenges in this area involve leveraging computational power to:
De Novo Design and Optimization: While general computational methods for AMP design exist, specific in silico studies on this compound are needed. pensoft.net Future research could use the this compound sequence as a template for computational design algorithms to generate novel sequences with predicted improvements in activity, specificity, and stability. pensoft.net
Mechanistic Prediction: Molecular dynamics simulations can be employed to model the interaction of this compound with bacterial membranes. This would provide valuable insights into its precise mechanism of action, a fundamental aspect that underpins rational peptide design. Understanding how it permeabilizes membranes can guide future optimization efforts. imrpress.com
Integrating these computational approaches with experimental validation presents a forward-looking strategy to overcome the challenges of traditional peptide discovery and rationally design next-generation this compound analogues for advanced biological research.
Q & A
Q. How to mitigate batch-to-batch variability in this compound synthesis for long-term studies?
- Methodological Guidance : Standardize solid-phase peptide synthesis (SPPS) protocols with QC checkpoints (e.g., MALDI-TOF for purity, amino acid analysis). Document deviations in supplementary materials and use internal reference standards for bioactivity normalization .
Data Interpretation & Reporting
Q. Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?
Q. What frameworks ensure ethical reporting of negative or inconclusive results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
